Cas no 86770-76-5 (Benzyl-PEG4-amine)

Benzyl-PEG4-amine is a polyethylene glycol (PEG)-based amine derivative featuring a benzyl group at one terminus and a primary amine at the other. The tetraethylene glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and improves biocompatibility, making it suitable for bioconjugation and linker applications in drug delivery, peptide synthesis, and surface modification. The primary amine group allows for efficient coupling with carboxylic acids, activated esters, or other electrophiles, while the benzyl moiety provides stability and versatility in organic transformations. Its well-defined structure and hydrophilic PEG spacer contribute to controlled reactivity and enhanced pharmacokinetic properties in therapeutic and diagnostic applications.
Benzyl-PEG4-amine structure
Benzyl-PEG4-amine structure
Product Name:Benzyl-PEG4-amine
CAS No:86770-76-5
MF:C15H25NO4
MW:283.363304853439
MDL:MFCD21609490
CID:1039314
PubChem ID:57915821
Update Time:2025-11-07

Benzyl-PEG4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
    • 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine
    • Benzyl-PEG4-amine
    • 13-Phenyl-3,6,9,12-tetraoxatridecan-1-amine (ACI)
    • 2,5,8,11-Tetraoxatridecan-13-amine, 1-phenyl- (9CI)
    • 2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethanamine
    • HY-W096073
    • F52558
    • DA-61598
    • BnO-PEG3-CH2CH2NH2
    • DS-18015
    • 86770-76-5
    • CS-0147673
    • ZB0889
    • SCHEMBL12013285
    • SB82238
    • MFCD21609490
    • DTXSID50728287
    • AKOS016000297
    • MDL: MFCD21609490
    • Inchi: 1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2
    • InChI Key: IYODTXXMZZZHEJ-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCCOCCN)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 283.17835828g/mol
  • Monoisotopic Mass: 283.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 13
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 62.9Ų

Benzyl-PEG4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019064655-1g
1-Phenyl-2,5,8,11-tetraoxatridecan-13-aMine
86770-76-5 95%
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Alichem
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1-Phenyl-2,5,8,11-tetraoxatridecan-13-aMine
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1-Phenyl-2,5,8,11-tetraoxatridecan-13-aMine
86770-76-5 95%
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$1172.78 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P46170-1g
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
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XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-22-5g
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XU170-250mg
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Benzyl-PEG4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Water ;  24 h, rt
Reference
A MedChem toolbox for cereblon-directed PROTACs
Steinebach, Christian; et al, MedChemComm, 2019, 10(6), 1037-1041

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Reference
Synthesis of arabinose glycosyl sulfamides as potential inhibitors of mycobacterial cell wall biosynthesis
Suthagar, Kajitha; et al, European Journal of Medicinal Chemistry, 2015, 102, 153-166

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 24 h, 70 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  10 min, rt
2.2 Reagents: Water ;  24 h, rt
Reference
A MedChem toolbox for cereblon-directed PROTACs
Steinebach, Christian; et al, MedChemComm, 2019, 10(6), 1037-1041

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Reference
Synthesis of arabinose glycosyl sulfamides as potential inhibitors of mycobacterial cell wall biosynthesis
Suthagar, Kajitha; et al, European Journal of Medicinal Chemistry, 2015, 102, 153-166

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt; cooled
1.3 Solvents: Methanol ;  cooled
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 60 °C
3.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Reference
Synthesis of arabinose glycosyl sulfamides as potential inhibitors of mycobacterial cell wall biosynthesis
Suthagar, Kajitha; et al, European Journal of Medicinal Chemistry, 2015, 102, 153-166

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 24 h, 70 °C
3.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  10 min, rt
3.2 Reagents: Water ;  24 h, rt
Reference
A MedChem toolbox for cereblon-directed PROTACs
Steinebach, Christian; et al, MedChemComm, 2019, 10(6), 1037-1041

Benzyl-PEG4-amine Raw materials

Benzyl-PEG4-amine Preparation Products

Benzyl-PEG4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86770-76-5)Benzyl-PEG4-amine
Order Number:A863044
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:38
Price ($):245.0/477.0/1145.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:86770-76-5)Benzyl-PEG4-amine
A863044
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):245.0/477.0/1145.0
Email